N-(4-bromo-2-iodophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

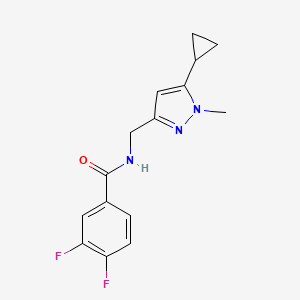

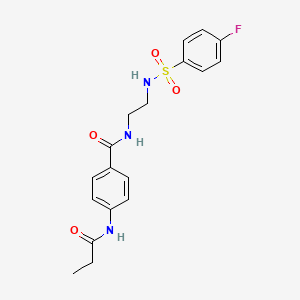

“N-(4-bromo-2-iodophenyl)acetamide” is an organic compound with the linear formula C8H7BrINO . It has a molecular weight of 339.96 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “N-(4-bromo-2-iodophenyl)acetamide” is 1S/C8H7BrINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-(4-bromo-2-iodophenyl)acetamide” is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Scientific Research Applications

Pharmacology: Drug Synthesis Intermediate

N-(4-bromo-2-iodophenyl)acetamide: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenated aromatic structure makes it a valuable precursor in the construction of complex drug molecules, particularly where halogen interactions are crucial for biological activity .

Material Science: Precursor for Advanced Materials

In material science, this compound serves as a starting material for the synthesis of advanced polymers and materials. The presence of bromine and iodine allows for further functionalization, leading to materials with specific properties such as enhanced thermal stability or unique electronic attributes .

Chemical Synthesis: Building Block for Organic Compounds

The compound finds extensive use in organic synthesis, acting as a building block for a wide range of organic compounds. Its reactivity with various nucleophiles and electrophiles under different conditions enables the creation of a diverse array of chemical entities .

Analytical Chemistry: Chromatography Standards

N-(4-bromo-2-iodophenyl)acetamide: can be employed as a standard in chromatographic methods to help identify and quantify similar compounds. Its distinct retention time and spectral properties make it an excellent reference compound in analytical techniques .

Life Sciences: Research Tool in Molecular Biology

In life sciences, this compound is used as a research tool in molecular biology experiments. It can be incorporated into larger biomolecules to study protein interactions, enzyme activities, or nucleic acid structures, providing insights into cellular processes .

Chromatography Research: Modifier for Stationary Phases

The compound’s unique structure allows it to modify stationary phases in chromatography, enhancing the separation of complex mixtures. By attaching to silica or other stationary phase materials, it can influence the elution profile of analytes .

Safety and Hazards

properties

IUPAC Name |

N-(4-bromo-2-iodophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKIHKFIJOFIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-iodophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)

![N~1~-isopropyl-2-[1-[2-(2-methylpiperidino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2939246.png)

![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)